N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a pyridine moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include pyridine derivatives and sulfonamide precursors. The reaction conditions usually require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
Uniqueness
What sets N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its structural complexity also makes it a valuable tool in the synthesis of more complex molecules and in the study of enzyme inhibition.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,1,3,5-tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-11-15(12(2)18(3)17-11)23(21,22)19(4)13-9-20(10-13)14-7-5-6-8-16-14/h5-8,13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXKHQBTHFQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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